molecular formula C59H84N16O12.C2H4O2 B549306 Leuprolide acetate CAS No. 74381-53-6

Leuprolide acetate

Cat. No. B549306
CAS RN: 74381-53-6
M. Wt: 1269.4 g/mol
InChI Key: RGLRXNKKBLIBQS-XNHQSDQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .


Synthesis Analysis

A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .


Molecular Structure Analysis

Leuprolide acetate has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .


Chemical Reactions Analysis

Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .


Physical And Chemical Properties Analysis

Leuprolide acetate is a sterile, aqueous solution intended for subcutaneous injection .

Scientific Research Applications

Treatment of Prostate Cancer and Endometriosis

Leuprolide acetate is primarily used in the treatment of prostate cancer and endometriosis. It operates by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in gonadal sex steroid production. This suppression is key in managing these conditions (Wilson, Meethal, Bowen, & Atwood, 2007).

Central Precocious Puberty and In Vitro Fertilization

Leuprolide acetate is also used in the management of central precocious puberty and various in vitro fertilization techniques. Its effectiveness in these areas is also linked to its ability to regulate hormone levels (Wilson et al., 2007).

Experimental Treatment for Alzheimer's Disease

Interestingly, leuprolide acetate is being investigated as a potential treatment for Alzheimer's disease. The mechanism involves the modulation of GnRH signaling, which might play a role in cognitive function and the progression of Alzheimer's (Butler, Atwood, Galvin, Maloney, Glodzik, de Leon, & Goldberg, 2020).

Other Potential Applications

Leuprolide acetate has been explored for other diverse applications, such as in the treatment of polycystic ovary syndrome, functional bowel disease, short stature, and premenstrual syndrome. Its potential as a contraceptive alternative has also been considered. The presence of GnRHR in various non-reproductive tissues like the brain indicates that leuprolide acetate could have broader applications beyond its current uses (Wilson et al., 2007).

Safety And Hazards

Leuprolide acetate may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction and may damage fertility or the unborn child .

Future Directions

Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRXNKKBLIBQS-XNHQSDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53714-56-0 (Parent)
Record name Leuprolide acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049009
Record name Leuprolide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leuprolide acetate

CAS RN

74381-53-6
Record name Leuprolide acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leuprolide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUPROLIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide acetate
Reactant of Route 2
Leuprolide acetate
Reactant of Route 3
Leuprolide acetate
Reactant of Route 4
Leuprolide acetate
Reactant of Route 5
Leuprolide acetate
Reactant of Route 6
Leuprolide acetate

Citations

For This Compound
23,900
Citations
AC Wilson, S Vadakkadath Meethal… - Expert opinion on …, 2007 - Taylor & Francis
… Leuprolide acetate is a synthetic nonapeptide that is a potent … As its basic mechanism of action, leuprolide acetate … discuss the mechanism of leuprolide acetate action and its …
Number of citations: 191 www.tandfonline.com
O Sartor - Urology, 2003 - Elsevier
… systems for the LHRH superagonist leuprolide acetate. Sustained-release formulations of 2 … This review focuses on new data on a novel formulation of leuprolide acetate (Eligard; Atrix …
Number of citations: 196 www.sciencedirect.com
D Teutonico, S Montanari, G Ponchel - Expert opinion on drug …, 2012 - Taylor & Francis
… The objective of this review is to critically discuss the formulations currently available on the market for leuprolide acetate discussing where drug delivery could play an important role …
Number of citations: 35 www.tandfonline.com
J Donnez, J Tomaszewski, F Vázquez… - … England Journal of …, 2012 - Mass Medical Soc
… , for differences (as compared with leuprolide acetate) of 1.2 … , and 21 days for those receiving leuprolide acetate. Moderate-to-… for 40% of those receiving leuprolide acetate (P<0.001 for …
Number of citations: 812 www.nejm.org
HB Ravivarapu, KL Moyer, RL Dunn - Aaps Pharmscitech, 2000 - Springer
… ABSTRACT The primary objective of this study was to evaluate the effect of drug loading on the release of leuprolide acetate from an injectable polymeric implant, formed in situ, and …
Number of citations: 130 link.springer.com
MA Mitchell - Seminars in Avian and Exotic Pet Medicine, 2005 - vetmed.illinois.edu
… Although formulated for humans, leuprolide acetate has … has some anecdotal success using leuprolide acetate (0.15 mg/… that may be managed with leuprolide acetate. Adrenal gland …
Number of citations: 16 vetmed.illinois.edu
AJ Friedman, DI Hoffman, F Comite… - Obstetrics and …, 1991 - europepmc.org
… uteri treated with the GnRH agonist leuprolide acetate depot, 3.75 mg … Although 95% of women treated with leuprolide acetate … We conclude that leuprolide acetate depot treatment of …
Number of citations: 600 europepmc.org
M Fluker, J Grifo, A Leader, M Levy, D Meldrum… - Fertility and sterility, 2001 - Elsevier
… to receive ganirelix (n = 208) or leuprolide acetate (n = 105). The total number of patients who received at least one dose of ganirelix, leuprolide acetate, or recombinant FSH (intent-to-…
Number of citations: 294 www.sciencedirect.com
H Okada, Y Inoue, T Heya, H Ueno, Y Ogawa… - Pharmaceutical …, 1991 - Springer
The pharmacokinetic parameters of leuprolide acetate, a potent analogue of LH-RH, were determined in rats and dogs after iv and sc dosing with leuprolide solution. The effective …
Number of citations: 135 link.springer.com
HB Ravivarapu, KL Moyer… - Journal of pharmaceutical …, 2000 - Wiley Online Library
… The objective of this study was to develop an efficacious leuprolide acetate product on the basis of the in situ forming implant drug delivery system. As a preliminary screening study, …
Number of citations: 135 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.